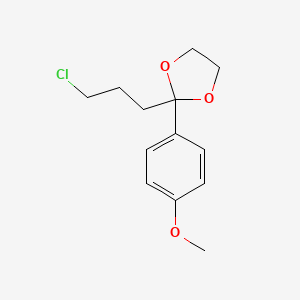
Oxalyl-bis-piperidine
Overview
Description
Oxalyl-bis-piperidine is an organic compound with the molecular formula C12H24N2O2 It is characterized by the presence of two piperidine rings attached to a central ethanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalyl-bis-piperidine can be synthesized through the reaction of piperidine with ethanedione under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Oxalyl-bis-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanedione group to corresponding alcohols.
Substitution: The piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Oxalyl-bis-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Oxalyl-bis-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
1,2-Dipiperidinoethane: Similar in structure but lacks the ethanedione group.
1,2-Diphenyl-1,2-ethanedione: Contains phenyl groups instead of piperidine rings
Uniqueness: Oxalyl-bis-piperidine is unique due to the presence of both piperidine rings and the ethanedione group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2-di(piperidin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C12H20N2O2/c15-11(13-7-3-1-4-8-13)12(16)14-9-5-2-6-10-14/h1-10H2 |
InChI Key |
KROFNGFBPNIDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8541553.png)

![[1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine](/img/structure/B8541582.png)



![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenylbutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8541610.png)



![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)
![5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8541651.png)

